molecular formula C12H16O4 B13596886 (4-Ethoxy-3-methoxyphenyl)propanoic acid

(4-Ethoxy-3-methoxyphenyl)propanoic acid

Cat. No.: B13596886
M. Wt: 224.25 g/mol
InChI Key: VQEUCGIVHSQBAK-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-methoxyphenyl)propanoic acid: is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base such as piperidine . This reaction forms the corresponding cinnamic acid derivative , which is then hydrogenated to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways . For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes involved in inflammatory pathways , thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: (4-Ethoxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity . This combination of functional groups provides distinct physicochemical properties and compared to its analogs .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16O4/c1-4-16-10-6-5-9(7-11(10)15-3)8(2)12(13)14/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

VQEUCGIVHSQBAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C(=O)O)OC

Origin of Product

United States

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